

Unlocking Therapeutic Potential: A Comparative Molecular Docking Analysis of 1,4-Benzodioxane Analogs

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Compound of Interest

Compound Name: *1,4-Benzodioxan-6-ylacetic acid*

Cat. No.: B096903

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A deep dive into the binding affinities and inhibitory concentrations of structurally related 1,4-benzodioxane analogs reveals their promising role in targeting a diverse range of biological macromolecules. This comparative guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential as therapeutic agents.

The 1,4-benzodioxane scaffold has long been a subject of interest in medicinal chemistry due to its versatile nature and presence in numerous biologically active compounds.^{[1][2]} Recent molecular docking studies have further illuminated the potential of its analogs to interact with and modulate the activity of various key proteins involved in disease pathways, including cancer, inflammation, and bacterial infections. This guide presents a comparative analysis of the molecular docking performance of several structurally related 1,4-benzodioxane derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Binding Affinities and Biological Activity

The following table summarizes the quantitative data from various studies, offering a side-by-side comparison of the docking scores, half-maximal inhibitory concentrations (IC_{50}), and minimum inhibitory concentrations (MIC) of different 1,4-benzodioxane analogs against their respective biological targets.

Compound ID	Target Protein	Docking Score (kcal/mol)	IC ₅₀ (µM)	MIC (µM)	Biological Activity	Reference
7e	mTOR Kinase	-8.105	5.47	-	Anticancer (Skin Cancer)	[3]
6j	E. coli FabH	Not explicitly stated	0.06	1.56 (vs E. coli), 1.80 (vs P. aeruginosa)	Antibacterial	[4][5]
3k	COX-2	Not explicitly stated	-	-	Anti-inflammatory	[6]
6k	Telomerase	Not explicitly stated	1.27	-	Anticancer	[7]
CCT018150	Hsp90	Not explicitly stated	7.1	-	Anticancer	[8]
27	Focal Adhesion Kinase (FAK)	Not explicitly stated	-	-	Anticancer	[8]
35	Telomerase	Not explicitly stated	1.27	-	Anticancer	[8]
29	Janus Kinase 3 (JAK-3)	Not explicitly stated	0.009	-	Anticancer	[8]
30	Focal Adhesion	Not explicitly	0.78	-	Anticancer	[8]

	Kinase (FAK)	stated					
21	E. coli FabH	Not explicitly stated	3.5	1.5 - 6	Antibacteri al	[8]	
48	COX-2	Not explicitly stated	0.12	-	Anti- inflammato ry	[8]	

Experimental Protocols: A Synthesized Approach to Molecular Docking

The following methodology represents a generalized workflow for performing molecular docking studies with 1,4-benzodioxane analogs, based on protocols cited in the referenced literature.

Ligand Preparation

- 2D Structure Drawing and 3D Conversion: The 2D structures of the 1,4-benzodioxane analogs are drawn using chemical drawing software like ChemDraw. These are then converted into 3D structures.
- Energy Minimization: The 3D structures of the ligands undergo energy minimization using a suitable force field, such as MMFF94, to obtain a stable conformation.[9]
- File Format Conversion: The optimized ligand structures are saved in a format compatible with the docking software (e.g., PDBQT for AutoDock).

Protein Preparation

- Crystal Structure Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
- Protein Cleaning: The protein structure is prepared by removing water molecules, heteroatoms, and any co-crystallized ligands. Polar hydrogens are added to the protein structure.

- File Format Conversion: The cleaned protein structure is converted to a format suitable for the docking software.

Molecular Docking Simulation

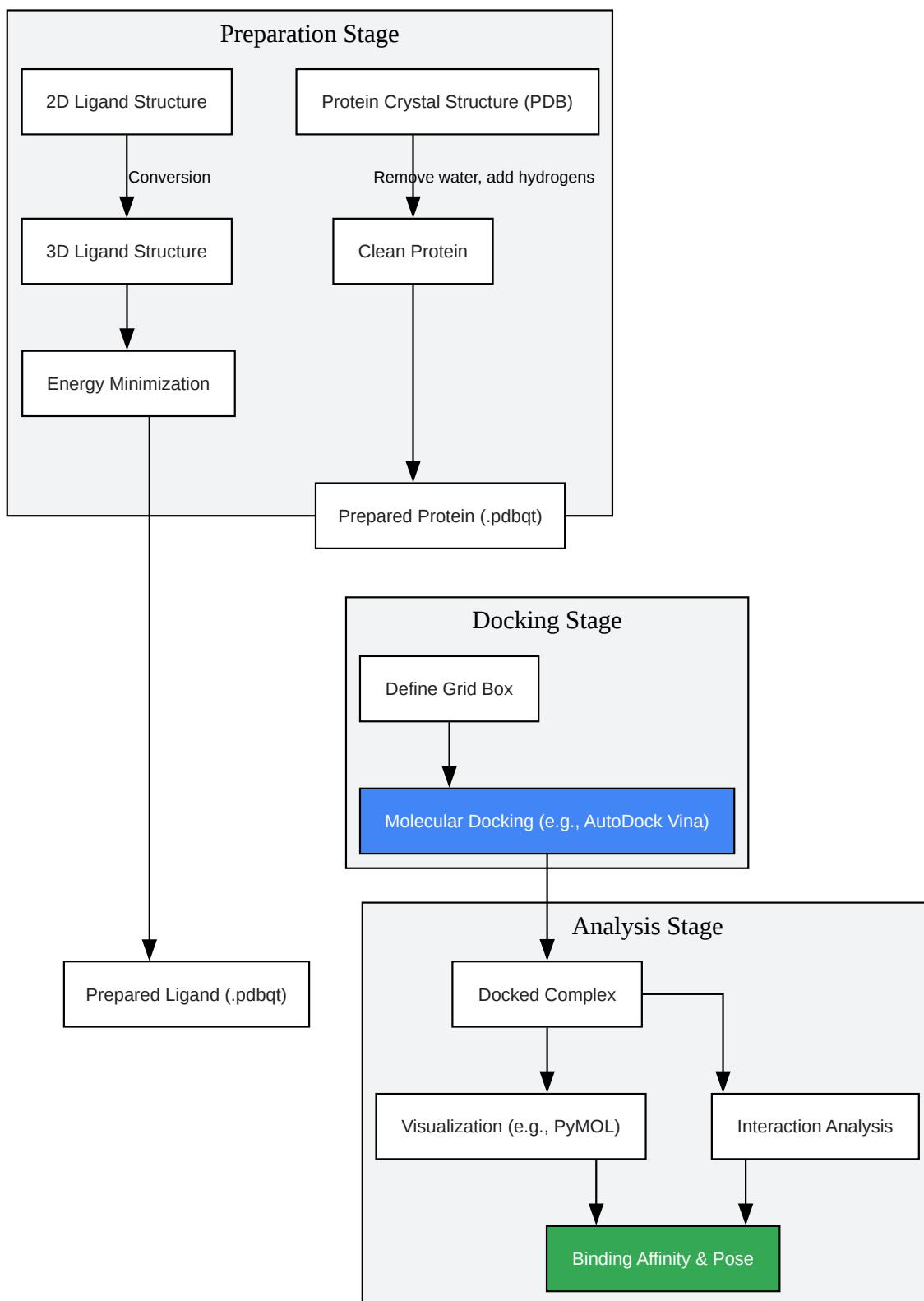
- Grid Box Definition: A grid box is defined around the active site of the target protein. The size of the grid box should be sufficient to encompass the entire binding pocket and allow the ligand to move freely.
- Docking Algorithm: A docking program such as AutoDock Vina is used to perform the docking calculations.^[9] The software explores various conformations and orientations of the ligand within the protein's active site.
- Scoring Function: The binding affinity of each ligand pose is estimated using a scoring function, which calculates the free energy of binding. The pose with the lowest binding energy is typically considered the most favorable.

Post-Docking Analysis

- Visualization: The resulting docked complexes are visualized using molecular graphics software like PyMOL or Discovery Studio Visualizer to analyze the binding mode.^[9]
- Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are identified and analyzed to understand the basis of binding affinity and selectivity.

Visualizing the Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study, from the initial preparation of the ligand and protein to the final analysis of the results.

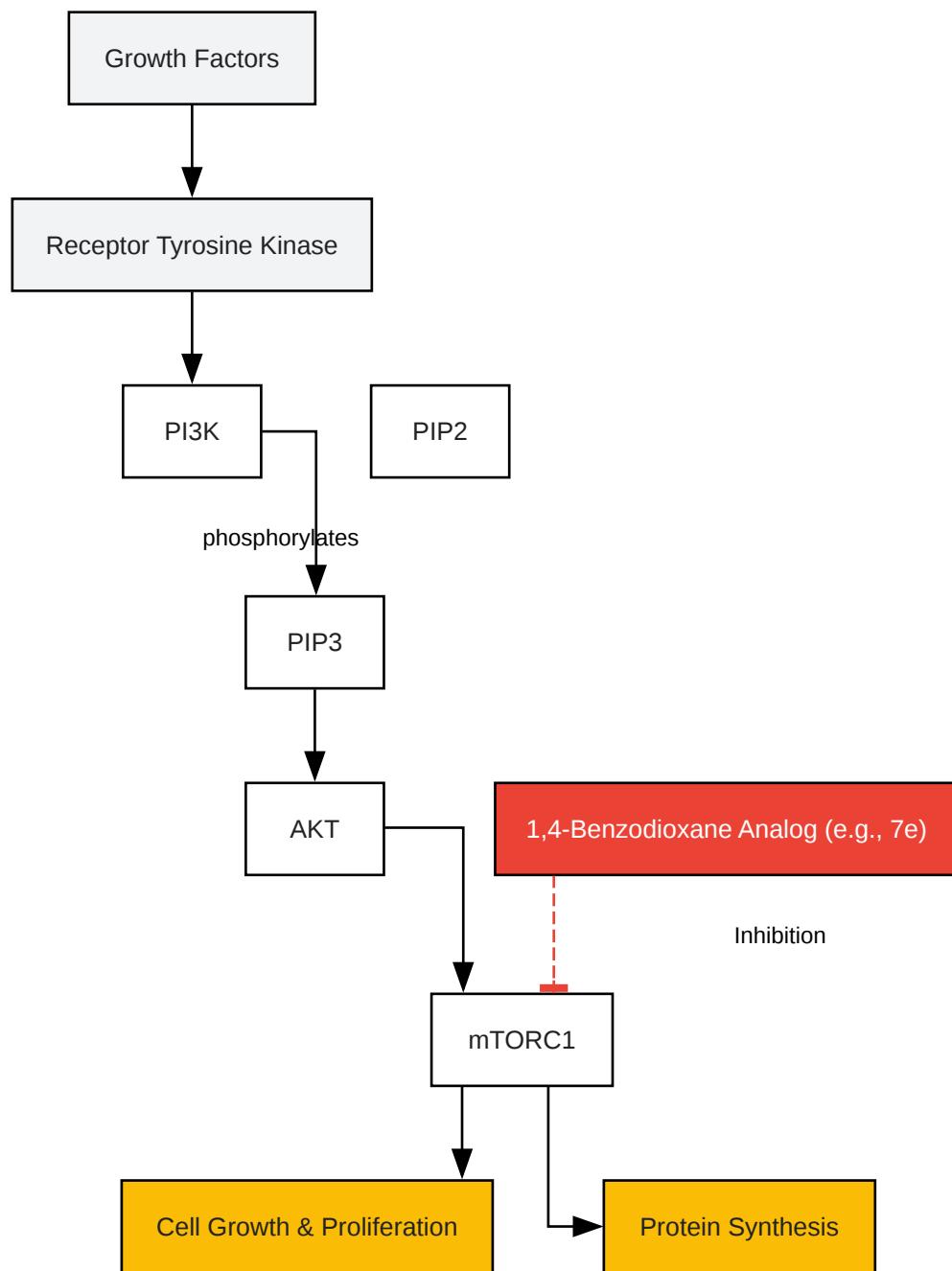
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Caption: A flowchart illustrating the key steps in a typical molecular docking study.

Signaling Pathway Involvement: mTOR Inhibition by 1,4-Benzodioxane Analogs

Several 1,4-benzodioxane analogs have demonstrated potential as anticancer agents by targeting key signaling pathways involved in cell growth and proliferation. One such pathway is the mTOR (mammalian target of rapamycin) signaling cascade. The diagram below illustrates the central role of mTOR and how its inhibition by compounds like the 1,4-benzodioxane analog 7e can disrupt downstream signaling, leading to reduced cell proliferation and survival.

[3]



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Caption: Inhibition of the mTOR signaling pathway by 1,4-benzodioxane analogs.

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